Product packaging for 2,2,2-Trifluoro-1-(O-tolyl)ethanol(Cat. No.:CAS No. 438-24-4)

2,2,2-Trifluoro-1-(O-tolyl)ethanol

Cat. No.: B3024397
CAS No.: 438-24-4
M. Wt: 190.16 g/mol
InChI Key: SXMWJABIUDHACE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(o-tolyl)ethanol (CAS 438-24-4) is a chiral organic compound with the molecular formula C9H9F3O and a molecular weight of 190.16 . This chemical belongs to a class of fluorinated alcohols noted for their significant role in scientific research, primarily as versatile intermediates and building blocks in organic synthesis . The compound features a trifluoroethanol group adjacent to a tolyl group, a structure that is often exploited in asymmetric synthesis and pharmaceutical research. The presence of the fluorine atoms can profoundly influence the compound's acidity, metabolic stability, and binding properties, making it a valuable scaffold for developing more complex molecules . Researchers utilize this compound and its enantiopure versions, such as (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanol, in the synthesis of ligands, catalysts, and other specialty chemicals where the introduction of chirality is critical . Fluorinated alcohols like this are also investigated for their unique solvent properties, which can stabilize specific secondary structures in peptides and proteins, making them useful tools in biochemical and biophysical studies . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F3O B3024397 2,2,2-Trifluoro-1-(O-tolyl)ethanol CAS No. 438-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5,8,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMWJABIUDHACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564273
Record name 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438-24-4
Record name 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2,2,2 Trifluoro 1 O Tolyl Ethanol and Analogues

Asymmetric Synthesis Approaches for Chiral Trifluoromethylated Alcohols

The creation of chiral centers bearing a trifluoromethyl group presents a considerable synthetic challenge. nih.gov A variety of methods have been developed to address this, including catalytic enantioselective techniques, the use of chiral auxiliaries, and substrate-controlled diastereoselective reactions.

Catalytic enantioselective methods are highly sought after for their efficiency and ability to generate chiral molecules with high enantiomeric purity. These approaches utilize small amounts of chiral catalysts to produce large quantities of the desired product.

Transition metal catalysis is a powerful tool for the synthesis of chiral trifluoromethylated alcohols. Various metals have been employed to catalyze the asymmetric addition of a trifluoromethyl group to a carbonyl compound or the asymmetric reduction of a trifluoromethyl ketone.

Nickel: Nickel-catalyzed asymmetric reductive cross-coupling has been used for the enantioselective synthesis of diverse α-trifluoromethylated ketones from acyl chlorides. These ketones can then be reduced in a one-pot fashion to furnish the corresponding β-trifluoromethylated alcohols with excellent diastereoselectivity. nih.gov Another notable nickel-catalyzed method is the stereoconvergent Hiyama cross-coupling, which allows for the synthesis of enantioenriched α-trifluoromethyl benzylic and allylic ethers and alcohols. nih.govnih.gov

Copper: Copper-catalyzed trifluoromethylation has emerged as an efficient and cost-effective method. nih.gov These reactions can proceed through nucleophilic, electrophilic, or radical trifluoromethylation reagents. nih.gov For instance, the copper-catalyzed trifluoromethylation of trisubstituted allylic and homoallylic alcohols using Togni's reagent yields a variety of branched CF3-substituted alcohols. nih.gov Additionally, copper(II)-bisoxazolidine catalysts have been shown to be highly effective in the asymmetric nitroaldol reaction with trifluoromethyl ketones, producing chiral tertiary trifluoromethyl alcohols with high enantioselectivity and diastereoselectivity. rsc.org A dual copper and photoredox catalytic system has also been developed for the trifluoromethylation of alkyl bromides. acs.orgprinceton.edu

Palladium: Palladium catalysis is another cornerstone of modern organic synthesis. google.com While direct palladium-catalyzed synthesis of 2,2,2-Trifluoro-1-(o-tolyl)ethanol is less commonly reported, palladium catalysts are instrumental in creating precursors. For example, palladium-catalyzed cross-coupling reactions are used to synthesize 2,2,2-trichloroethyl aryl- and vinyldiazoacetates, which are versatile reagents in rhodium-carbene chemistry for creating complex molecules. nih.gov

Iridium: Iridium catalysts are particularly effective for the asymmetric hydrogenation of ketones. acs.orgnih.gov Chiral iridium complexes with polymeric diamine ligands have demonstrated high efficiency and recyclability in the asymmetric transfer hydrogenation of various functionalized ketones, affording a range of optically active secondary alcohols, including α-trifluoromethyl-substituted alcohols, with excellent enantioselectivities. acs.org Furthermore, iridium-catalyzed asymmetric hydrogenation of β-amino ketones provides a direct route to chiral γ-amino alcohols, which are important structural motifs in pharmaceuticals. nih.gov

Table 1: Comparison of Transition Metal-Catalyzed Syntheses of Chiral Trifluoromethylated Alcohols

Metal Catalyst Reaction Type Substrate Product Key Features
Nickel Asymmetric Reductive Cross-Coupling Acyl Chlorides β-Trifluoromethylated Alcohols One-pot procedure, excellent diastereoselectivity. nih.gov
Nickel Stereoconvergent Hiyama Cross-Coupling Bisfunctionalized Electrophiles α-Trifluoromethyl Alcohols/Ethers High yields and enantioselectivity. nih.govnih.gov
Copper Trifluoromethylation Trisubstituted Allylic/Homoallylic Alcohols Branched CF3-Substituted Alcohols Accompanied by double-bond migration. nih.gov
Copper Asymmetric Nitroaldol Reaction Trifluoromethyl Ketones Chiral Tertiary Trifluoromethyl Alcohols High enantioselectivity and diastereoselectivity. rsc.org
Palladium Cross-Coupling TCE Diazoacetates and Aryl/Vinyl Iodides TCE Aryl/Vinyldiazoacetates Creates versatile precursors for further synthesis. nih.gov
Iridium Asymmetric Transfer Hydrogenation Functionalized Ketones Chiral Secondary Alcohols Recyclable catalyst, excellent enantioselectivities. acs.org
Iridium Asymmetric Hydrogenation β-Amino Ketones Chiral γ-Amino Alcohols Efficient synthesis of bioactive compounds. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of asymmetric synthesis. researchgate.net This approach avoids the use of potentially toxic and expensive metals. The design of chiral ligands is also crucial for achieving high levels of enantioselectivity in both organocatalysis and transition metal catalysis. researchgate.netnih.gov

Squaramide organocatalysts, for example, have been shown to efficiently promote the asymmetric Friedel–Crafts alkylation of aromatic alcohols with α,β-unsaturated trifluoromethyl ketones. researchgate.net This one-pot procedure affords 6-trifluoromethyl-substituted 7,8-dihydrochromen-6-ol derivatives with good yields and enantiomeric excess. researchgate.net Another strategy involves the use of BINOL derivatives to catalyze the homologation of boronic acids with trifluorodiazoethane, yielding chiral trifluoromethyl-containing boronic acid derivatives that can be converted to the corresponding alcohols. nih.gov The merger of enamine catalysis and photoredox catalysis has also enabled the enantioselective α-trifluoromethylation of aldehydes. princeton.edu

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. nih.gov Enzymes, such as ketoreductases and alcohol dehydrogenases, can reduce trifluoromethyl ketones to their corresponding alcohols with exceptional enantioselectivity under mild reaction conditions. nih.govresearchgate.net

For instance, the bioreduction of 3,5-bis(trifluoromethyl)acetophenone to (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol has been achieved with excellent enantioselectivity using a novel yeast isolate, Cyberlindnera saturnus. researchgate.net Directed evolution of enzymes, like heme proteins, has also been employed to create biocatalysts for the enantioselective synthesis of chiral α-trifluoromethylated organoborons, which are versatile synthetic intermediates. acs.org

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is reliable and has been widely applied in the synthesis of complex molecules. researchgate.net

One example involves the use of a chiral auxiliary to achieve a stereodivergent synthesis of β-branched β-trifluoromethyl α-amino acid derivatives. nih.gov In this multi-step process, the chiral auxiliary guides the introduction of the amino functionality at a late stage, allowing for the synthesis of the desired stereoisomer. nih.gov Oxazolidinones are another class of widely used chiral auxiliaries that have been instrumental in asymmetric alkylation and aldol (B89426) reactions to set the stereochemistry of multiple chiral centers in natural product synthesis. wikipedia.org

In substrate-controlled diastereoselective transformations, the existing chirality within the substrate molecule directs the stereochemical outcome of a subsequent reaction. This approach is particularly useful for synthesizing molecules with multiple stereocenters.

An example of this is the diastereo- and enantioselective reaction between polyfluoro allylboronates and aldehydes, which is controlled by the catalyst to produce homoallylic alcohols with a trifluoromethyl- and fluoro-substituted carbon center. thieme-connect.com The inherent stereochemistry of the starting material can also be leveraged in reduction reactions. For instance, the one-pot reduction of chiral α-trifluoromethylated ketones can lead to the corresponding alcohols with excellent diastereoselectivity and complete retention of enantioselectivity. nih.gov

Table 2: Summary of Asymmetric Synthesis Strategies

Synthetic Approach Description Example
Catalytic Enantioselective Methodologies
Transition Metal Catalysis Utilizes chiral transition metal complexes to catalyze asymmetric reactions. Iridium-catalyzed asymmetric transfer hydrogenation of ketones. acs.org
Organocatalysis Employs small chiral organic molecules as catalysts. Squaramide-catalyzed asymmetric Friedel–Crafts alkylation. researchgate.net
Biocatalysis Uses enzymes or whole-cell systems for stereoselective transformations. Yeast-mediated reduction of trifluoromethyl ketones. researchgate.net
Chiral Auxiliary-Mediated Syntheses Temporarily incorporates a chiral group to direct stereoselectivity. Use of oxazolidinones in asymmetric aldol reactions. wikipedia.org
Substrate-Controlled Diastereoselective Transformations Existing chirality in the substrate controls the stereochemical outcome. Catalyst-controlled diastereoselective reaction of polyfluoro allylboronates with aldehydes. thieme-connect.com

Catalytic Enantioselective Methodologies

Nucleophilic Trifluoromethylation Protocols for α-Aryl-α-Trifluoromethyl Alcohols

The direct introduction of a trifluoromethyl group onto a carbonyl carbon is a primary strategy for synthesizing α-aryl-α-trifluoromethyl alcohols. This is typically achieved through nucleophilic trifluoromethylation, which involves the use of specific reagents or the in situ generation of a trifluoromethyl anion equivalent.

Utilization of Trifluoromethylating Reagents

Several reagents have been developed for the efficient trifluoromethylation of carbonyl compounds. Among the most prominent are the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) and trifluoroacetaldehyde (B10831) hydrate.

The Ruppert-Prakash reagent (TMSCF₃) is a widely used and versatile reagent for nucleophilic trifluoromethylation. sigmaaldrich.comwikipedia.org In the presence of a fluoride (B91410) source, it reacts with aldehydes and ketones to form trifluoromethylated silyl (B83357) ethers, which are then hydrolyzed to the corresponding trifluoromethyl alcohols. wikipedia.org The reaction is initiated by a fluoride source, which generates a reactive trifluoromethide anion equivalent. wikipedia.org While highly effective, achieving stereoselectivity with this reagent can be challenging. sigmaaldrich.com A key advantage of the Ruppert-Prakash reagent is its ability to be used in flow chemistry systems, allowing for continuous production. rsc.org

Table 1: Comparison of Trifluoromethylating Reagents
ReagentCommon NameKey FeaturesActivator/Conditions
(Trifluoromethyl)trimethylsilaneRuppert-Prakash ReagentVersatile, widely used, applicable in flow chemistry. sigmaaldrich.comrsc.orgFluoride source (e.g., TBAF, CsF). sigmaaldrich.com
Trifluoroacetaldehyde HydrateFluoral HydrateAtom-economical, readily available. acs.orgacs.orgBase (e.g., t-BuOK) in DMF. acs.orgnih.gov

Trifluoroacetaldehyde hydrate has emerged as an atom-economical source for nucleophilic trifluoromethylation. acs.orgresearchgate.net A protocol using this reagent in the presence of a base like potassium t-butoxide (t-BuOK) in dimethylformamide (DMF) has been developed for a broad range of carbonyl compounds, providing good yields. acs.orgnih.gov This method offers a facile route to α-trifluoromethyl alcohols. acs.org Trifluoroacetaldehyde itself is a gas and is often used in its more stable hydrated or hemiacetal form. wikipedia.org

In Situ Generation and Reactivity of Trifluoromethyl Anion Equivalents

The direct use of the trifluoromethyl anion (CF₃⁻) is complicated by its instability, as it readily decomposes to difluorocarbene (:CF₂) and a fluoride ion. nih.gov To overcome this, methods for the in situ generation of CF₃⁻ equivalents have been developed. These strategies typically involve generating the anion in the presence of the substrate, allowing for immediate reaction.

One approach involves the use of fluoroform (CF₃H), the simplest precursor to the CF₃ group, in the presence of a strong base. nih.govresearchgate.net However, the short lifetime of the bare CF₃⁻ anion has limited its synthetic utility. nih.gov Recent advancements in flow chemistry have enabled the ex-situ generation of the bare trifluoromethyl anion from fluoroform, which can then be directly used in synthesis. nih.govresearchgate.net This flow-based method allows for rapid mixing and reaction, overcoming the instability of the anion. nih.gov

Another strategy for the in situ generation of a trifluoromethylating agent involves the reaction of trifluoromethyl iodide with tetrakis(dimethylamino)ethylene (B1198057) (TDAE) under photoinduction. nih.gov This provides a simple alternative for the trifluoromethylation of aldehydes and ketones. nih.gov

Reductive Synthesis Pathways from Trifluoromethylated Ketones and Precursors

An alternative route to this compound and its analogs involves the reduction of the corresponding trifluoromethyl ketones. This two-step approach first requires the synthesis of the ketone precursor, which is then reduced to the desired alcohol.

Trifluoromethyl ketones can be synthesized through various methods, including the nucleophilic trifluoromethylation of esters or carboxylic acids. beilstein-journals.orgorganic-chemistry.org For instance, methyl carboxylates can be converted to trifluoromethyl ketones using fluoroform and a strong base like potassium bis(trimethylsilyl)amide (KHMDS). beilstein-journals.org Once the trifluoromethyl ketone, such as 2,2,2-trifluoro-1-(o-tolyl)ethan-1-one, is obtained, it can be reduced to the corresponding alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. For example, the reduction of 2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-one with NaBH₄ in methanol (B129727) yields the corresponding alcohol.

Cross-Coupling Reactions in the Formation of Trifluoromethylated Alcohols

Palladium-catalyzed cross-coupling reactions represent a powerful tool in organic synthesis and have been applied to the formation of C-O bonds, which can be relevant to the synthesis of trifluoromethylated alcohols. acs.org While direct cross-coupling to form the C(sp³)-O bond of the target alcohol is less common, related strategies can be employed. For instance, a palladium-catalyzed cross-coupling of (hetero)aryl bromides with fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) has been developed. acs.org This method allows for the synthesis of fluorinated alkyl aryl ethers. acs.org

More recently, a nickel/photoredox-catalyzed approach has been developed for the cross-coupling of aliphatic alcohols with aryl carboxylic acids, forming a C(sp³)–C(sp²) bond. acs.org This type of reaction, while not directly producing the target alcohol, highlights the expanding scope of cross-coupling reactions in accessing complex molecules. acs.org

Exploration of Fluoroalcohols as Solvents in Synthetic Transformations

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), are increasingly recognized for their unique properties as solvents in organic synthesis. wikipedia.orgchemicalbook.com Their strong hydrogen-bond-donating ability, high polarity, and low nucleophilicity make them effective in promoting and stabilizing certain reactions. wikipedia.org

Reaction Mechanisms and Kinetic Studies of 2,2,2 Trifluoro 1 O Tolyl Ethanol System

Mechanistic Insights into Formation Reactions

The synthesis of 2,2,2-Trifluoro-1-(o-tolyl)ethanol and its analogs is often achieved through catalytic reduction of the corresponding ketone, 2,2,2-trifluoro-1-(o-tolyl)ethan-1-one. This process involves intricate catalytic cycles, hydrogen transfer steps, and bond-forming eliminations.

Elucidation of Catalytic Cycles and Intermediates

The formation of trifluoromethylated alcohols like this compound frequently employs catalytic hydrogenation or transfer hydrogenation of the parent ketone. While specific studies on the o-tolyl derivative are not extensively detailed in the provided results, general principles of these reactions can be inferred.

In catalytic hydrogenation, the reaction is believed to proceed through a series of steps on a catalyst surface, often a noble metal like palladium on carbon. google.com The catalytic cycle would likely involve:

Adsorption: Both the ketone and the hydrogen source (e.g., H2 gas) adsorb onto the catalyst surface.

Activation: The catalyst facilitates the activation of the hydrogen molecule.

Insertion: The carbonyl group of the ketone coordinates with the catalyst, making it more susceptible to hydride attack.

Hydrogenation: The activated hydrogen atoms are transferred to the carbonyl carbon and oxygen, forming the alcohol.

Desorption: The final alcohol product desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

Intermediates in this process would include the adsorbed ketone and various catalyst-hydride species. In some cases, hemiacetals can form as intermediates if an alcohol is used as the solvent, which can then undergo hydrogenolysis. google.com

For transfer hydrogenation reactions, which often utilize a hydrogen donor like isopropanol (B130326) in the presence of a catalyst, the cycle involves the transfer of hydrogen from the donor to the catalyst and subsequently to the ketone.

Investigation of Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a crucial step in many reduction reactions. In the context of forming this compound, HAT processes are central to the reduction of the carbonyl group. While direct mechanistic studies on this specific compound were not found, the general mechanism for the reduction of ketones via HAT involves the transfer of a hydrogen atom from a donor molecule, often mediated by a catalyst.

The transition state for this process likely involves the formation of a transient complex between the ketone, the hydrogen donor, and the catalyst. The stability of this transition state influences the reaction rate and stereoselectivity. For reactions involving metal hydrides, the process is often described as a hydride transfer, a closely related concept.

Reductive Elimination Mechanisms

Reductive elimination is a fundamental step in many organometallic catalytic cycles, typically involving the formation of a new bond between two ligands on a metal center, with a concurrent reduction in the metal's oxidation state. umb.edu While more commonly discussed in the context of C-C or C-H bond formation from organometallic complexes, its principles can be relevant to the reverse reaction of oxidative addition, which can be a key step in certain catalytic hydrogenation pathways. umb.edu

For instance, if a catalytic cycle involves an oxidative addition of H2 to a metal center, the subsequent transfer of hydrogen to the ketone can be viewed as a series of migratory insertion and reductive elimination steps. The final C-H bond formation in the alcohol product could be considered part of a reductive elimination process from a metal-alkoxide intermediate. The thermodynamics of reductive elimination are often favorable, especially for the formation of stable molecules like alcohols. umb.edu The rate and facility of reductive elimination can be influenced by the nature of the ligands, with certain groups being more easily eliminated than others. umb.edu

Oxidative Transformations of this compound and Analogues

The secondary alcohol group in this compound is susceptible to oxidation, leading to the formation of the corresponding ketone, 2,2,2-trifluoro-1-(o-tolyl)ethan-1-one. The mechanisms of these transformations depend on the oxidizing agent and reaction conditions.

Mechanisms of Permanganate (B83412) Oxidation

Potassium permanganate (KMnO4) is a powerful oxidizing agent capable of oxidizing a wide range of organic molecules, including secondary alcohols. libretexts.org The oxidation of a secondary alcohol like this compound with permanganate would yield the corresponding ketone. youtube.com

The mechanism of permanganate oxidation of alcohols is complex and can proceed through different pathways depending on the pH of the solution. libretexts.org Under neutral or mildly acidic conditions, the reaction is thought to involve the formation of a cyclic manganate (B1198562) ester intermediate. This intermediate then decomposes to form the ketone and a reduced manganese species, typically manganese dioxide (MnO2). canada.ca

The rate of oxidation can be influenced by steric hindrance around the alcohol group. The presence of the bulky o-tolyl and trifluoromethyl groups might affect the rate of formation of the cyclic manganate ester.

Surface-Mediated Dehydrogenation Pathways

Surface-mediated dehydrogenation is another pathway for the oxidation of alcohols to ketones. This process is essentially the reverse of catalytic hydrogenation and is often carried out at elevated temperatures over a metal catalyst. The mechanism involves the adsorption of the alcohol onto the catalyst surface, followed by the cleavage of the O-H and C-H bonds at the carbinol carbon. The resulting ketone and hydrogen gas then desorb from the surface.

While specific studies on the surface-mediated dehydrogenation of this compound are not available in the provided search results, the general principles are well-established for other alcohols. The efficiency and selectivity of the process depend on the nature of the catalyst, the reaction temperature, and the substrate structure.

Kinetic Analysis of Reaction Rates and Pathways

The formation of this compound typically involves the reduction of its corresponding ketone, 2,2,2-trifluoro-1-(o-tolyl)ethan-1-one. Kinetic studies on the reduction of analogous aryl trifluoromethyl ketones provide significant insights into the reaction rates and mechanisms.

One key study focused on the reduction of various aryl trifluoromethyl ketones using sodium borohydride (B1222165) in 2-propanol. The rates of reduction were measured, and a Hammett plot analysis yielded a positive rho (ρ) value of +3.12. cdnsciencepub.com This positive value indicates that the reaction is accelerated by electron-withdrawing substituents on the aryl ring and decelerated by electron-donating groups. The magnitude of the rho value suggests a significant build-up of negative charge in the transition state at the carbonyl carbon, consistent with a nucleophilic attack by the hydride ion (H⁻) from sodium borohydride. cdnsciencepub.com

The proposed primary pathway is a hydride transfer process. cdnsciencepub.com However, it was noted that a competing reaction, hemiacetal formation between the ketone and the 2-propanol solvent, can occur. This side reaction is generally much slower than the reduction; for the unsubstituted trifluoromethyl ketone, it proceeds at only 0.2% of the reduction rate. cdnsciencepub.com

The study also investigated the activation parameters for the reduction of the 4-ethyl substituted analogue, finding an enthalpy of activation (ΔH‡) of 2.7 kcal mol⁻¹ and an entropy of activation (ΔS‡) of -38 cal deg⁻¹ mol⁻¹. cdnsciencepub.com

In other mechanistic studies involving related trifluoromethyl ketones, a photoredox-catalyzed method has been shown to generate ketyl radicals through a proton-coupled electron transfer (PCET) mechanism. nih.gov This pathway involves the reduction of a trifluoropyruvic acid derivative by an excited state photocatalyst to generate a trifluoromethyl ketyl radical, which can then undergo further reactions. nih.gov

Furthermore, investigations into the enantioselective hydrogenation of 2,2,2-trifluoroacetophenone (B138007) on a platinum catalyst modified by cinchona alkaloids proposed a complex multiple-cycle mechanism. This includes a racemic pathway on unmodified catalyst sites alongside three distinct enantioselective cycles, where an N–H–O interaction between the alkaloid modifier and the ketone's carbonyl oxygen is crucial for stereoselection. researchgate.net

Influence of Substituents on Reaction Stereoselectivity and Chemoselectivity

The influence of substituents plays a critical role in directing both the stereochemical outcome (stereoselectivity) and the preferential reaction at one functional group over another (chemoselectivity) in the synthesis of chiral alcohols like this compound.

Substituent Effects on Reaction Rate

As established by kinetic analysis, the electronic nature of substituents on the aromatic ring significantly impacts the rate of reduction of aryl trifluoromethyl ketones. cdnsciencepub.com A comparison of the rate constants for the reduction by sodium borohydride demonstrates this effect clearly. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, leading to a faster reaction, while electron-donating groups have the opposite effect. An excellent linear correlation is observed when plotting the logarithm of the rate constants for the trifluoromethyl ketone series against those for the analogous aryl methyl ketone series, with a slope of 0.872. cdnsciencepub.com This indicates that the reduction of trifluoromethyl ketones is slightly less sensitive to the electronic effects of ring substituents than the corresponding methyl ketones. cdnsciencepub.com

Table 1: Relative Rate Constants for the Sodium Borohydride Reduction of Substituted Aryl Trifluoromethyl Ketones. cdnsciencepub.com
Substituent on Aryl RingRelative Rate (k/kH)
4-Methoxy0.20
4-Methyl (p-tolyl)0.43
3-Methyl0.72
H (unsubstituted)1.00
4-Fluoro1.88
4-Chloro3.58
4-Bromo3.92
3-Bromo7.72
3-Nitro34.1
4-Nitro108.0

Influence on Stereoselectivity

The stereoselectivity of the reduction of prochiral trifluoromethyl ketones is profoundly influenced by the choice of catalyst, chiral modifiers, and solvents. In the enantioselective hydrogenation of 2,2,2-trifluoroacetophenone (a close analogue of the o-tolyl precursor) over a platinum-alumina catalyst, the use of cinchona alkaloids as chiral modifiers is pivotal. researchgate.net

The structure of the alkaloid modifier and the solvent system can even lead to an inversion of the resulting enantiomer. For instance, using cinchonidine (B190817) (CD) as a modifier in toluene (B28343) typically yields the (R)-enantiomer of the alcohol. However, when cinchonine (B1669041) (CN), quinine (B1679958) (QN), or quinidine (B1679956) (QD) are used as modifiers, an inversion of enantioselectivity can be observed, producing the (S)-enantiomer. researchgate.net This inversion highlights the subtle but powerful interactions between the substrate, modifier, and catalyst surface that govern the stereochemical pathway. The enantiomeric excess (ee) is also highly dependent on these conditions. For example, adding trifluoroacetic acid (TFA) as an additive in the hydrogenation with cinchonidine significantly boosts the enantiomeric excess from 50% to 92%. researchgate.net

Table 2: Influence of Chiral Modifier and Solvent on the Enantioselective Hydrogenation of 2,2,2-Trifluoroacetophenone. researchgate.net
Chiral ModifierSolventEnantiomeric Excess (ee %)Predominant Enantiomer
Cinchonidine (CD)Toluene50(R)
Cinchonidine (CD) + TFAToluene92(R)
Cinchonine (CN)Acetic Acid18(S) - Inversion
Cinchonine Methyl EtherToluene30(S) - Inversion
β-IsocinchonineToluene30(S) - Inversion

The solvent itself can also cause an inversion of enantioselectivity. In the hydrogenation using cinchonine-modified Pt/Al2O3, a switch from solvents like toluene to strongly basic solvents resulted in an inversion from the expected (S)-alcohol to the (R)-alcohol. This effect was attributed to the formation of hemiketals in alcoholic solvents. researchgate.net

Advanced Characterization and Spectroscopic Analysis in Mechanistic Studies

Application of Advanced NMR Spectroscopy (e.g., ¹⁹F NMR) for Structural Elucidation and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the characterization of organic molecules. For fluorinated compounds like 2,2,2-Trifluoro-1-(o-tolyl)ethanol, ¹⁹F NMR offers specific advantages. The ¹⁹F nucleus has a natural abundance of 100% and a high magnetogyric ratio, resulting in strong, sharp signals and a wide chemical shift range, which minimizes signal overlap. huji.ac.ile-bookshelf.de This makes ¹⁹F NMR a highly sensitive tool for identifying and quantifying fluorine-containing compounds. huji.ac.il

In the context of this compound, ¹⁹F NMR is instrumental for:

Structural Verification: The chemical shift of the -CF₃ group provides a clear diagnostic signal for the presence of the trifluoromethyl moiety. For instance, in the related compound (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol, the precursor ketone exhibits a ¹⁹F signal at δ = -71.18 ppm. While specific data for the o-tolyl isomer is not readily available in the provided results, the principle remains the same.

Mechanistic Studies: Monitoring the ¹⁹F NMR spectrum of a reaction mixture over time can reveal the formation of intermediates and byproducts. For example, in studies of trifluoroethanol metabolism, ¹⁹F NMR was used to identify metabolites like trifluoroethyl glucuronide, trifluoroacetaldehyde (B10831) hydrate, and trifluoroacetate (B77799) in urine samples. nih.gov This demonstrates the power of ¹⁹F NMR in tracking the fate of the trifluoromethyl group through various chemical transformations.

Enantiomeric Purity Determination: Chiral derivatizing agents can be used to convert enantiomers into diastereomers, which can then be distinguished by ¹⁹F NMR. This technique is valuable for assessing the success of asymmetric syntheses of chiral alcohols. nih.gov

The utility of NMR extends beyond ¹⁹F. ¹H and ¹³C NMR provide complementary information about the rest of the molecule. For example, ¹H NMR can confirm the presence of the tolyl group and the carbinol proton, while ¹³C NMR, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), can identify all unique carbon environments in the molecule. azom.com The addition of trifluoroacetic acid to an NMR sample can lead to the esterification of alcohols, a phenomenon that can be observed and quantified by NMR, aiding in signal assignment. semanticscholar.orgresearchgate.net

Table 1: Representative NMR Data for Related Trifluoromethylated Compounds

CompoundNucleusChemical Shift (δ) / ppmCoupling Constant (J) / Hz
(S)-2,2,2-Trifluoro-1-(p-tolyl)ethanone¹⁹F-71.18-
(S)-2,2,2-Trifluoro-1-(p-tolyl)ethanone¹³C180.29 (C=O)34.7 (q)
(S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol¹H2.45 (s, 3H, CH₃)-
(S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol¹H7.32–7.36 (m, 2H, aromatic)-
(S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol¹H7.50–7.55 (m, 2H, aromatic)-
(S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol¹³C21.4 (CH₃)-
(S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol¹³C120.7 (CF₃)274 (q)
(S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol¹³C147.5 (C-OH)32 (q)

Data for the p-tolyl isomer is presented for illustrative purposes.

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule.

In the study of this compound and its synthesis, mass spectrometry is crucial for:

Molecular Weight Confirmation: MS provides a direct measurement of the molecular weight of the final product, confirming its identity. The molecular weight of 2,2,2-Trifluoro-1-(p-tolyl)ethanol is 190.16 g/mol . nih.govsigmaaldrich.com

Identification of Intermediates: During the course of a reaction, small aliquots of the reaction mixture can be analyzed by MS to identify transient intermediates. This is particularly useful in complex, multi-step syntheses. For instance, in the synthesis of oxepino-indoles, HRMS was used to identify and characterize the final product. acs.org

Fragmentation Analysis: The fragmentation pattern of a molecule in the mass spectrometer can provide valuable structural information. The way a molecule breaks apart can give clues about its functional groups and connectivity.

X-ray Diffraction for Definitive Solid-State Structure Determination

While NMR and MS provide information about the connectivity and composition of a molecule, X-ray diffraction (XRD) provides the definitive three-dimensional structure of a crystalline solid. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern.

The application of X-ray diffraction in the context of trifluoromethyl carbinols is significant for:

Unambiguous Structure Confirmation: XRD provides the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. This is the gold standard for structural elucidation. acs.org

Absolute Configuration Determination: For chiral molecules, XRD can be used to determine the absolute stereochemistry. This is crucial in asymmetric synthesis to confirm that the desired enantiomer has been produced. For example, the absolute configuration of (1S,2S)-2-[(S)-2,2,2-trifluoro-1-hydroxyethyl]-1-tetralol was established using single-crystal X-ray diffraction. nih.gov

Intermolecular Interaction Analysis: The crystal structure reveals how molecules are packed in the solid state, providing insights into intermolecular forces such as hydrogen bonding. In the crystal structure of (1S,2S)-2-[(S)-2,2,2-trifluoro-1-hydroxyethyl]-1-tetralol, both intramolecular and intermolecular O—H⋯O hydrogen bonds were observed. nih.gov

Although a specific crystal structure for this compound was not found in the search results, the structures of similar trifluoromethyl carbinols have been reported, demonstrating the utility of this technique for this class of compounds. nih.govresearchgate.net

Academic Research Applications and Broader Scientific Implications

Role as Chiral Building Blocks in Complex Organic Synthesis

The presence of a chiral center and a trifluoromethyl group makes 2,2,2-Trifluoro-1-(o-tolyl)ethanol a highly sought-after chiral building block in the intricate field of organic synthesis. Its structural features are instrumental in the creation of stereochemically defined molecules with potential applications in pharmaceuticals and materials science.

Precursors for Stereogenic Trifluoromethyl-Substituted Carbon Centers

The synthesis of molecules containing a stereogenic carbon center substituted with a trifluoromethyl group is of paramount importance in medicinal chemistry. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. This compound serves as a key precursor for generating these crucial trifluoromethyl-substituted stereocenters. nih.gov

A common synthetic strategy involves the nucleophilic addition of a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF3), to the corresponding aldehyde, in this case, o-tolualdehyde. This reaction, often catalyzed by a fluoride (B91410) ion source like tetrabutylammonium (B224687) fluoride (TBAF), proceeds with high efficiency to yield the desired trifluoromethylated alcohol. The resulting product can then be utilized in further synthetic transformations, carrying the trifluoromethylated stereocenter into more complex molecular architectures.

ReagentRole
o-TolualdehydeAldehyde Substrate
Trifluoromethyltrimethylsilane (TMSCF3)CF3 Nucleophile
Tetrabutylammonium Fluoride (TBAF)Fluoride Ion Catalyst
Tetrahydrofuran (THF)Solvent

Synthetic Intermediates for Fluorinated Amino Acids and Peptide Analogues

Fluorinated amino acids and their corresponding peptide analogues are of significant interest due to their potential to create peptides with enhanced stability and unique conformational properties. The incorporation of a trifluoromethyl group can influence the electronic properties and enzymatic stability of peptides.

This compound can be transformed into key intermediates for the synthesis of novel fluorinated amino acids. For instance, the hydroxyl group can be converted into a leaving group, followed by nucleophilic substitution with an azide, which can then be reduced to an amine. Subsequent oxidation of the aromatic methyl group to a carboxylic acid would complete the synthesis of a fluorinated amino acid analogue. These specialized amino acids can then be incorporated into peptide chains to study their structural and biological effects.

Development of Novel Fluorinated Ligands and Organocatalysts for Asymmetric Reactions

The development of new catalysts is a cornerstone of modern organic chemistry. Chiral fluorinated alcohols, including this compound, are valuable starting materials for the synthesis of novel ligands and organocatalysts for asymmetric reactions. The trifluoromethyl group can impart unique steric and electronic properties to a catalyst, influencing its reactivity and enantioselectivity.

For example, the hydroxyl group of this compound can be used as a handle to attach the molecule to a larger scaffold, creating a chiral ligand for metal-catalyzed reactions. Alternatively, the alcohol itself can act as a chiral organocatalyst or a precursor to one, promoting a specific stereochemical outcome in a variety of chemical transformations.

Contributions to Novel Reaction Methodology Development

The unique reactivity of this compound has also spurred the development of new reaction methodologies, including innovative catalyst systems and the exploration of new chemical transformations.

Innovation in Catalyst Systems and Reaction Conditions

Research involving this compound and similar fluorinated alcohols has led to advancements in catalyst systems. For instance, the oxidation of this alcohol to its corresponding ketone, 2,2,2-trifluoro-1-(o-tolyl)ethanone, can be achieved using various catalytic methods. These include the use of nitroxide catalysts in conjunction with an oxidant like sodium persulfate. The optimization of such reactions provides valuable insights into the development of efficient and selective catalytic oxidation processes for fluorinated compounds.

Furthermore, the synthesis of this compound itself has been a subject of methodological development. The use of fluoroform (HCF3), a potent greenhouse gas, as a trifluoromethylating agent in combination with a strong base like potassium hexamethyldisilazide (KHMDS) in a suitable solvent, represents an innovative approach to synthesizing trifluoromethyl ketones, which are direct precursors to the alcohol via reduction. beilstein-journals.org

Exploration of New Chemical Transformations and Reactivity Modes

The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbinol center in this compound. This has enabled the exploration of novel chemical transformations. For example, the hydroxyl group exhibits increased acidity compared to its non-fluorinated analogue, which can be exploited in certain base-mediated reactions.

Additionally, the compound can participate in reactions such as Friedel-Crafts-type alkylations. Under the influence of a Lewis acid or a suitable catalyst, the hydroxyl group can be activated to facilitate the substitution of the alcohol onto an aromatic or heteroaromatic ring system. The unique electronic nature of the trifluoromethylated benzylic position often leads to distinct reactivity and selectivity patterns compared to non-fluorinated substrates.


Utilization as Mechanistic Probes in Fundamental Organic Chemistry Studies (e.g., Isotopic Labeling)

The study of reaction mechanisms is fundamental to advancing organic chemistry, and fluorinated compounds like this compound serve as insightful probes. The strong electron-withdrawing nature of the trifluoromethyl (CF3) group significantly influences the reactivity of the adjacent carbinol center, making it a useful substrate for investigating reaction intermediates and transition states.

Mechanistic investigations often employ techniques like kinetic studies, intermediate trapping, and isotopic labeling to elucidate reaction pathways. For instance, in reactions involving the hydroxyl group, substituting it with a leaving group can lead to the formation of a carbocation intermediate. The stability of this intermediate would be heavily influenced by the electronic effects of both the CF3 group and the o-tolyl ring.

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction. A deuterated version of this compound, for example, could be synthesized to probe for kinetic isotope effects, which can provide evidence for bond-breaking steps in the rate-determining step of a reaction. Commercially available deuterated 2,2,2-trifluoroethanol (B45653) (CF3CD2OD) highlights the feasibility and utility of such isotopic labeling strategies in mechanistic studies. isotope.com Deuterium (B1214612) scrambling studies, where the position of deuterium atoms is monitored throughout a reaction, can also provide detailed insights into reaction intermediates and rearrangement pathways. researchgate.net

The table below outlines potential isotopic labeling strategies and their applications in mechanistic studies of reactions involving this compound.

Isotopic LabelLabeled PositionPotential Application in Mechanistic Studies
Deuterium (²H)Hydroxyl proton (OD)Probing proton transfer steps and solvent kinetic isotope effects.
Deuterium (²H)Carbon-1 (α-carbon)Investigating C-H bond cleavage in oxidation or elimination reactions.
Carbon-13 (¹³C)Carbon-1 (α-carbon)Tracing the carbon skeleton in rearrangement reactions using ¹³C NMR.
Oxygen-18 (¹⁸O)Hydroxyl groupElucidating mechanisms of esterification or etherification reactions.

By employing such strategies, chemists can gain a deeper understanding of how the interplay between the steric and electronic properties of the o-tolyl group and the powerful inductive effect of the trifluoromethyl group dictates reaction outcomes.

Application in Protein Folding Studies as a Chemical Tool

The study of protein folding is a cornerstone of biochemistry, and co-solvents are often used to modulate the folding landscape. Fluorinated alcohols, particularly 2,2,2-trifluoroethanol (TFE), are well-established as agents that can induce and stabilize secondary structures, such as α-helices and β-sheets, in peptides and proteins. nih.govnih.govnih.govnih.gov

Molecular dynamics simulations suggest that TFE stabilizes these structures by preferentially aggregating around the peptide backbone. nih.govnih.gov This "coating" of TFE displaces water molecules, reducing the dielectric constant of the local environment and thereby strengthening intra-peptide hydrogen bonds. nih.gov This effect promotes the formation of secondary structures even in peptide sequences that might not adopt a stable fold in a purely aqueous solution. nih.govnih.gov

While much of the research has focused on TFE itself, the principles can be extended to substituted derivatives like this compound. The introduction of the bulky and hydrophobic o-tolyl group would be expected to modulate the interaction with proteins. It could enhance the propensity of the molecule to interact with hydrophobic pockets or interfaces of a protein, potentially leading to more specific effects on protein conformation compared to TFE alone. The interaction of phenylethanol derivatives with biological membranes has been shown to correlate with their ability to disrupt the lipid bilayer, which is driven by hydrophobic interactions. nih.gov A similar hydrophobic-driven interaction could influence how this compound affects protein structure.

The table below summarizes the known effects of TFE on protein structure and postulates the potential influence of the o-tolyl group.

FeatureEffect of 2,2,2-Trifluoroethanol (TFE)Postulated Influence of the o-tolyl Group
Secondary Structure Induces and stabilizes α-helices and β-sheets. nih.govnih.govMay enhance stabilization through additional hydrophobic interactions with nonpolar side chains.
Mechanism Preferential solvation of the peptide and lowering of the local dielectric constant. nih.govThe hydrophobic o-tolyl group could drive binding to specific nonpolar regions of the protein.
Tertiary Structure Can disrupt native tertiary contacts and induce molten globule states. nih.govnih.govThe steric bulk of the o-tolyl group might lead to more pronounced disruption of tertiary structure.

Therefore, this compound can be a valuable tool for protein chemists to investigate folding pathways, stabilize intermediate states, and understand the role of hydrophobic interactions in the folding process.

Development of Spectroscopic Probes for Chemical Biology Research

Spectroscopy is a powerful tool in chemical biology for studying biological molecules and their interactions in a non-invasive manner. solubilityofthings.com The fluorine-19 (¹⁹F) nucleus has properties that make it an exceptional spectroscopic probe. nih.govmdpi.com With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive in Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com Crucially, fluorine is virtually absent from biological systems, meaning that a ¹⁹F-labeled molecule provides a clean spectroscopic window with no background signal from the biological matrix. nih.govoup.com

The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local environment. mdpi.com This sensitivity can be exploited to report on binding events, conformational changes, and other molecular processes. This compound, with its CF3 group, is a prime candidate for development as a ¹⁹F NMR probe. When this molecule binds to a biological target, such as a protein or a nucleic acid, the chemical environment around the CF3 group changes, leading to a change in its ¹⁹F NMR chemical shift. nih.gov

This "protein-observed fluorine NMR" (PrOF) approach allows for the detection and characterization of ligand-protein interactions, including the determination of binding affinities (Kd). nih.gov The magnitude of the chemical shift change can provide information about the nature of the binding pocket. The o-tolyl group can serve as a recognition element, directing the molecule to specific binding sites on the protein surface.

The following table outlines the advantages of using a fluorinated molecule like this compound as a spectroscopic probe in chemical biology.

FeatureAdvantage for Spectroscopic Probing
¹⁹F Nucleus High NMR sensitivity and 100% natural abundance. mdpi.com
No Biological Background Fluorine is essentially absent from biological systems, providing a clear signal. nih.govoup.com
High Sensitivity to Environment The ¹⁹F chemical shift is highly sensitive to changes in the local electronic environment upon binding. mdpi.com
Structural Information Can report on ligand binding, protein conformational changes, and binding site properties. nih.govacs.org

Future Directions and Emerging Research Opportunities

Design and Synthesis of Next-Generation Catalytic Systems for Enantioselective Trifluoromethylation

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry. For trifluoromethylated alcohols like 2,2,2-trifluoro-1-(o-tolyl)ethanol, achieving high enantioselectivity is crucial for their application as pharmaceutical intermediates. Future research will undoubtedly focus on the design and synthesis of novel catalytic systems that can efficiently and selectively introduce the trifluoromethyl group.

A promising avenue lies in the development of nickel-catalyzed asymmetric reductive cross-coupling reactions. For instance, the trifluoroalkylation of acyl chlorides has been shown to produce α-trifluoromethylated ketones, which can then be reduced to the corresponding alcohols with excellent diastereoselectivity. nih.govorganic-chemistry.org This method offers high yields and good functional group compatibility under mild conditions, making it a powerful tool for creating chiral centers bearing a trifluoromethyl group. nih.govorganic-chemistry.org The optimization of chiral ligands and reaction conditions will be key to enhancing the enantioselectivity of these processes for substrates like o-tolyl carbonyl compounds. organic-chemistry.org

Furthermore, biocatalysis presents a green and highly selective alternative to traditional chemical methods. nih.gov The use of enzymes, such as alcohol dehydrogenases, can facilitate the asymmetric reduction of prochiral ketones to yield chiral alcohols with high enantiomeric excess. nih.govnih.gov Future work will likely involve the discovery and engineering of novel enzymes with enhanced activity and substrate specificity for the synthesis of chiral aromatic alcohols, including this compound. nih.gov

Integration of Sustainable Chemistry Principles in the Synthesis of Fluorinated Alcohols (e.g., Flow Chemistry)

The pharmaceutical industry is increasingly embracing sustainable chemistry principles to minimize environmental impact and enhance process efficiency. Flow chemistry, in particular, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs). nih.govacs.orgresearchgate.netacs.orgnih.gov This approach offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govyoutube.com

The application of flow chemistry to the synthesis of fluorinated alcohols like this compound holds significant promise. acs.orgacs.org Continuous-flow reactors can enable the safe handling of hazardous reagents often used in fluorination reactions and allow for precise control over reaction parameters, leading to higher yields and purities. nih.govnih.gov For example, multistep syntheses of complex molecules, such as the antiepileptic agent rufinamide, have been successfully demonstrated in flow, showcasing the potential of this technology for producing structurally diverse compounds. nih.gov Future research will focus on developing integrated and automated flow platforms for the multi-step synthesis of fluorinated APIs, incorporating real-time monitoring and optimization. acs.orgacs.org

The table below summarizes key advantages of flow chemistry in the context of synthesizing fluorinated alcohols.

Feature of Flow ChemistryAdvantage for Fluorinated Alcohol Synthesis
Enhanced Safety Safe handling of potentially hazardous fluorinating agents and intermediates. nih.gov
Precise Control Accurate control of temperature, pressure, and reaction time, leading to improved selectivity and yield. nih.gov
Improved Efficiency Reduced reaction times and simplified workup procedures. acs.org
Scalability Straightforward scaling from laboratory to production quantities. nih.gov
Automation Potential for fully automated synthesis and optimization. acs.org

Discovery of Unprecedented Reactivity and Transformations Involving Trifluoromethylated Alcohols

The unique electronic properties conferred by the trifluoromethyl group can lead to novel and unexpected reactivity. Future research will aim to uncover and harness these unique transformations for the synthesis of complex molecules. One area of interest is the deoxygenative functionalization of trifluoromethylated alcohols. princeton.edu For example, a copper-mediated metallaphotoredox-catalyzed deoxytrifluoromethylation of alcohols has been reported, providing a direct method to form C(sp3)-CF3 bonds. princeton.edu

The reactivity of the trifluoromethyl group itself is also a subject of ongoing investigation. While generally considered stable, under certain conditions, the C-F bonds in a trifluoromethyl group can be activated. acs.org For instance, the etherification of benzylic alcohols can be influenced by the presence of a trifluoromethyl group, with electron-withdrawing effects sometimes hindering the reaction. nih.gov Conversely, the trifluoromethyl group can direct glycosylation reactions, leading to high 1,2-cis-selectivity in the synthesis of glycosides. nih.gov Understanding and controlling these subtle electronic effects will be crucial for developing new synthetic methodologies.

Advancements in Computational Methods for Predictive Organic Synthesis

Computational chemistry is becoming an indispensable tool in modern drug discovery and development. The ability to predict reaction outcomes and design synthetic pathways in silico can significantly accelerate the research process. Future advancements in computational methods will play a crucial role in the study of this compound and related compounds.

Machine learning and artificial intelligence are being increasingly applied to predict reaction pathways and retrosynthesis. nih.gov These data-driven approaches can analyze vast amounts of chemical information to identify promising synthetic routes and reaction conditions. nih.gov While still in development, these tools have the potential to revolutionize how chemists approach the synthesis of complex molecules. nih.gov For trifluoromethylated compounds, computational models can help in understanding the influence of the CF3 group on reaction mechanisms and selectivity, guiding the design of more efficient syntheses.

Exploration of Multicomponent Reactions Featuring this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. The incorporation of fluorinated building blocks, such as derivatives of this compound, into MCRs is a promising area for future research. researchgate.netrsc.orgnih.govnih.govbeilstein-journals.org

The development of novel MCRs that utilize the unique reactivity of trifluoromethylated scaffolds could lead to the rapid synthesis of diverse libraries of bioactive compounds. nih.gov For example, the synthesis of 2-substituted 1,2,3-triazoles, an important heterocyclic motif in medicinal chemistry, has been achieved through a three-step continuous-flow process that could be adapted to include fluorinated starting materials. nih.gov Future efforts will likely focus on designing new MCRs that specifically leverage the properties of trifluoromethylated alcohols to access novel chemical space.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,2,2-trifluoro-1-(o-tolyl)ethanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts alkylation or benzylation. For example, iodine-catalyzed Friedel-Crafts reactions using substituted anilines yield derivatives with 65–98% efficiency under mild conditions (60°C, 24 hours). Solvent choice (e.g., dichloroethane) and catalyst loading (5–10 mol% iodine) critically affect regioselectivity and byproduct formation . Alternative routes include trifluoromethylation of o-tolyl ketones followed by reduction, though steric hindrance from the trifluoromethyl group may require specialized reducing agents (e.g., NaBH4/CeCl3) .

Q. How do the physicochemical properties of this compound impact its handling and stability in experimental settings?

  • Methodological Answer : Key properties include a boiling point of ~348 K and enthalpy of vaporization (ΔvapH) ranging from 41.5–45.9 kJ/mol, as determined by NIST vapor pressure studies . The compound’s high polarity (due to the -CF3 and hydroxyl groups) necessitates anhydrous storage to prevent hydrolysis. Its low flash point (~285 K) requires inert atmosphere handling to avoid flammability risks .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR : ¹⁹F NMR is critical for tracking trifluoromethyl group integrity (δ −70 to −75 ppm).
  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) resolves polar impurities. Chiral separations use cellulose-based TLC plates with ethanol-water (80:20), achieving baseline resolution (ΔRf = 0.17) for enantiomers .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]⁺ at m/z 219.1) and fragmentation patterns .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its reactivity in transition-metal-catalyzed coupling reactions?

  • Methodological Answer : The electron-withdrawing -CF3 group deactivates the aromatic ring, reducing electrophilicity in Suzuki-Miyaura couplings. Steric hindrance from the o-tolyl substituent further limits cross-coupling efficiency. Computational studies (DFT) suggest that Pd-catalyzed reactions require bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to achieve >70% yield . Contrast this with meta-substituted analogs, where steric effects are minimized .

Q. What strategies mitigate racemization during enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Kinetic resolution via lipase-catalyzed transesterification (e.g., CAL-B in vinyl acetate) achieves >90% enantiomeric excess (ee). Alternatively, asymmetric reduction of o-tolyl trifluoromethyl ketones using (R)- or (S)-CBS catalysts (Corey-Bakshi-Shibata) provides enantiopure alcohols. Monitor ee via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .

Q. How do structural modifications (e.g., fluorination at different positions) alter the biological activity of this compound analogs?

  • Methodological Answer : Fluorine substitution at the para position increases metabolic stability but reduces solubility (logP increases by ~0.5 units). In vitro assays show that 2,2,2-trifluoro-1-(3,5-dichlorophenyl)ethanol derivatives exhibit enhanced antibacterial activity (MIC = 2 µg/mL against S. aureus), attributed to improved membrane permeability .

Data Contradictions and Resolution

Q. Discrepancies in reported vapor pressure values for this compound: How to reconcile conflicting thermodynamic data?

  • Methodological Answer : NIST reports vapor pressures ranging from 44.0–45.9 kJ/mol at 289–313 K, varying by measurement method (e.g., static vs. dynamic techniques). Static methods (e.g., Meeks & Goldfarb) may overestimate due to incomplete equilibration, while gas saturation (Rochester & Symonds) provides more reliable data. Always cross-validate with DSC or Knudsen effusion .

Q. Why do some Friedel-Crafts reactions with this compound yield unexpected regioisomers?

  • Methodological Answer : The -CF3 group directs electrophilic attack to the para position, but steric effects in o-tolyl derivatives can shift reactivity. Computational modeling (Gaussian09, M06-2X/6-311+G(d,p)) reveals that iodine catalysts stabilize transition states via halogen bonding, favoring ortho/para selectivity. Experimental screening of Lewis acids (e.g., FeCl3 vs. AlCl3) can resolve such contradictions .

Safety and Handling Protocols

Q. What are the critical safety protocols for handling this compound in high-temperature reactions?

  • Methodological Answer : Use explosion-proof reactors and inert gas purging (N2/Ar) to mitigate flammability risks. Personal protective equipment (PPE) must include chemically resistant gloves (e.g., Silver Shield®) and full-face respirators with organic vapor cartridges. Emergency protocols require immediate neutralization of spills with sodium bicarbonate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.